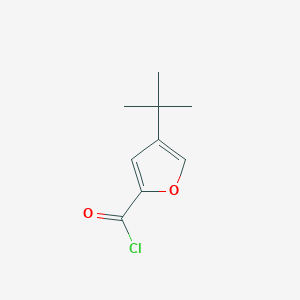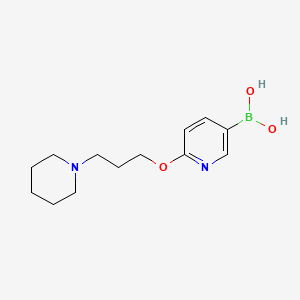![molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1](/img/structure/B13935310.png)
6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine moiety.
6-Amino-pyrimidin-4-yloxy derivatives: Compounds with similar pyrimidine structures but different substituents on the indole ring.
Uniqueness
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is unique due to the combination of indole and pyrimidine moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in the design of multifunctional molecules for various applications.
特性
CAS番号 |
890130-07-1 |
|---|---|
分子式 |
C13H10N4O3 |
分子量 |
270.24 g/mol |
IUPAC名 |
6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17) |
InChIキー |
XNQMRVVVOQKAHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


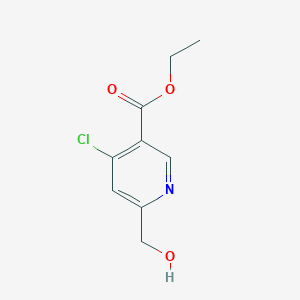
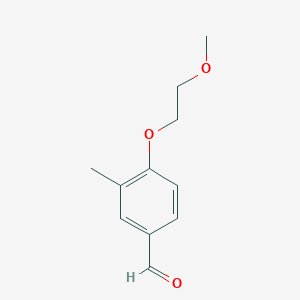
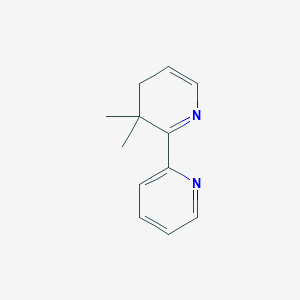
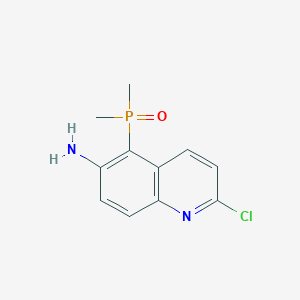
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
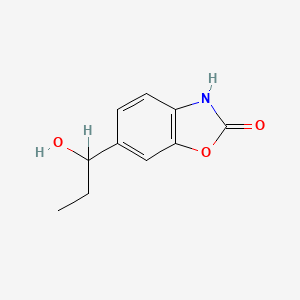
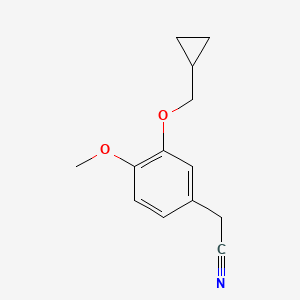
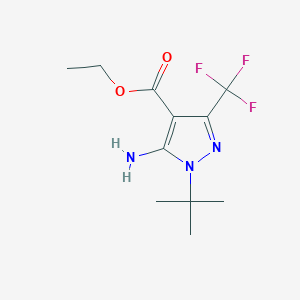
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
